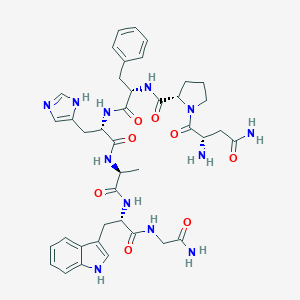
Mononitrosocaffeidine
説明
Mononitrosocaffeidine (MNC) is an asymmetric N-nitrosamine derived from caffeine, specifically from its hydrolysis product caffeidine. It is one of the N-nitroso compounds that have been synthesized and characterized due to their potential health implications, particularly in regions with high incidences of gastrointestinal cancers .
Synthesis Analysis
The synthesis of MNC involves the nitrosation of caffeidine in an acidic medium. This process preferentially nitrosates the amino group in caffeidine, although there is evidence of a mononitrosamide intermediate's partial involvement in the formation of MNC and its related compound, dinitrosocaffeidine (DNC). The synthesis process has been carefully studied, and the characterization of the nitrosated byproducts has been reported, providing insights into the chemical pathways and the stability of these compounds .
Molecular Structure Analysis
The molecular structure of MNC has been elucidated through spectral analysis. It is known to contain a nitroso group at the amino nitrogen, which influences the reactivity of the compound. Nuclear magnetic resonance (NMR) and nuclear Overhauser effect experiments have confirmed the presence of specific moieties in the related compounds, which are crucial for understanding the behavior and reactivity of MNC .
Chemical Reactions Analysis
MNC undergoes demethylation, a process that is preferentially catalyzed by cytochrome P450IIE1 in rat liver microsomes. This demethylation shows two apparent Km values, indicating different affinities for the enzymatic removal of methyl groups. The study of these reactions provides valuable information on how MNC might be metabolized in biological systems and the potential pathways through which it could exert its effects .
Physical and Chemical Properties Analysis
The physical and chemical properties of MNC, such as its stability and reactivity, are influenced by the nitroso group's presence. The compound's kinetics, such as the demethylation rates and the Km values, have been studied to understand its behavior in biological systems. These properties are essential for assessing the potential health risks associated with MNC, especially considering its formation in commonly consumed beverages and its potential role in carcinogenesis .
Carcinogenicity and Case Studies
MNC has been studied for its carcinogenic potential in BD-IX rats, with chronic oral administration resulting in the localization of tumors in the nasal cavity. The distinct organ-specificity of MNC-induced tumors supports the hypothesis that chronic exposure to this compound may contribute to the high incidence of gastrointestinal cancers in certain regions. The acute LD50 values and symptoms of intoxication, such as lung edema and gastrointestinal hemorrhages, have also been reported, providing a comprehensive case study of MNC's toxicological profile .
科学的研究の応用
Carcinogenic Potential
Mononitrosocaffeidine (MNC) has been studied for its potential carcinogenic effects. A study by Ivankovic et al. (1998) on BD-IX rats showed that MNC induced tumors in the nasal cavity, specifically neuroepitheliomas of the olfactory epithelium and squamous cell carcinoma. This suggests a distinct organ-specificity and potential carcinogenic risk of MNC in specific tissues (Ivankovic et al., 1998).
Metabolic Kinetics
Research on the metabolic kinetics of MNC has been conducted. Razdan et al. (1994) studied the demethylation of MNC by rat liver microsomes, providing insights into its metabolic processing in the body. They found that liver microsomes from fasted rats preferentially demethylate the N-methylnitrosamine group in MNC, indicating a specific metabolic pathway (Razdan et al., 1994).
Nitrosation and Mutagenicity
The nitrosation process of MNC and its potential mutagenic effects have been explored. Kumar et al. (1992) reported the formation of MNC through in vitro nitrosation of caffeidine, suggesting a link between its consumption and increased risk of oesophageal and gastric cancers in areas with high consumption of nitrosated beverages like Kashmir tea (Kumar et al., 1992).
Erdinger et al. (1993) investigated the mutagenicity of MNC in Salmonella typhimurium and its ability to induce DNA single-strand breaks in rat hepatocytes. They found that MNC did not exhibit mutagenic properties in their tests, suggesting a varying mutagenic profile depending on the test organism and conditions (Erdinger et al., 1993).
Chemical Synthesis and Characterization
The synthesis and chemical characterization of MNC have been subjects of study. Kumar et al. (1993) reported on the synthesis of MNC from caffeidine and its chemical properties, which is crucial for understanding its behavior and potential risks when consumed (Kumar et al., 1993).
特性
IUPAC Name |
N,3-dimethyl-5-[methyl(nitroso)amino]imidazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N5O2/c1-8-7(13)5-6(12(3)10-14)9-4-11(5)2/h4H,1-3H3,(H,8,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVJMGYAIELXOQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(N=CN1C)N(C)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2040238 | |
| Record name | N,1-Dimethyl-4-(methylnitrosoamino)-1H-imidazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2040238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Mononitrosocaffeidine | |
CAS RN |
145438-96-6 | |
| Record name | Mononitrosocaffeidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145438966 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,1-Dimethyl-4-(methylnitrosoamino)-1H-imidazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2040238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,1-dimethyl-4-[methyl(nitroso)amino]-1H-imidazole-5-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MONONITROSOCAFFEIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9NAF53098A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(4R,5S,8S,9S,10S,13R,14S,17R)-4,10,13-Trimethyl-17-[(2R,4S,5S)-4,5,6-trimethylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B136223.png)









![1-[4-(Chloromethyl)-2,5-dimethylfuran-3-yl]ethanone](/img/structure/B136243.png)